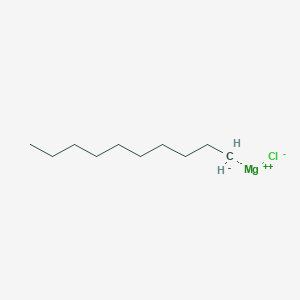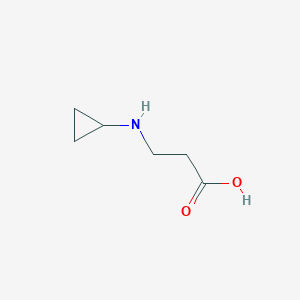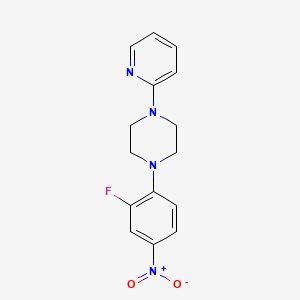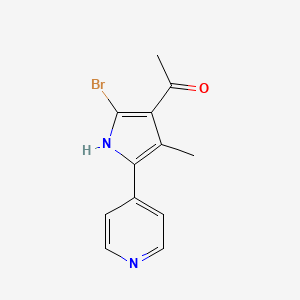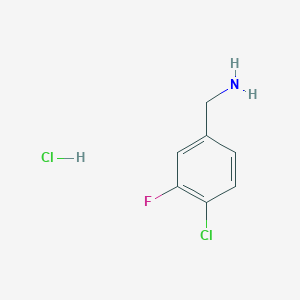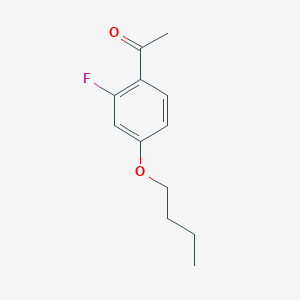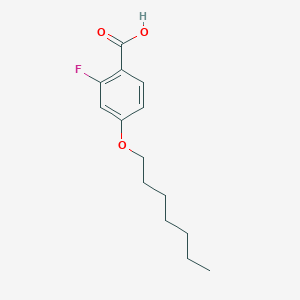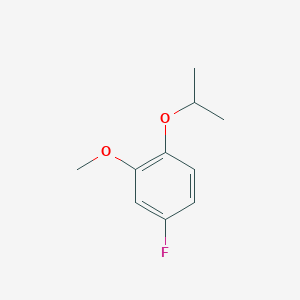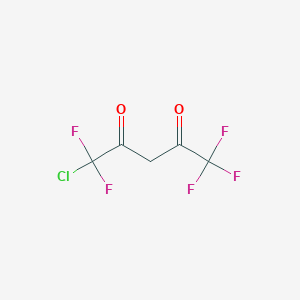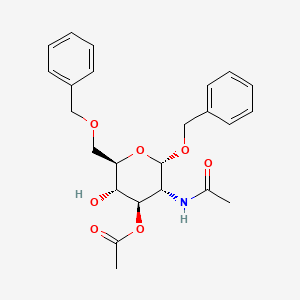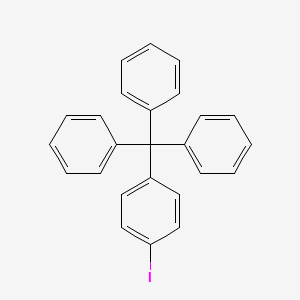
2,4-Dichloro-1-(2,2-dibromovinyl)benzene
説明
“2,4-Dichloro-1-(2,2-dibromovinyl)benzene” is a chemical compound with the molecular formula C8H4Br2Cl2 . It is used in various chemical reactions and is often used in research .
Synthesis Analysis
The synthesis of “this compound” involves several steps and specific conditions. One of the methods used for its synthesis is the Suzuki–Miyaura cross-coupling reaction with arylboronic acids in the presence of different Suzuki catalysts .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 16 bonds; 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions with arylboronic acids .科学的研究の応用
Fluorination in Organic Synthesis
One application of 2,4-Dichloro-1-(2,2-dibromovinyl)benzene derivatives is in the field of organic synthesis, specifically in regioselective fluorination. Zhao et al. (2016) demonstrated the direct fluorination of these derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) in toluene, yielding (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high yields and regioselectivity. This process is notable for its dependence on reaction conditions and contributes to the synthesis of fluorinated organic compounds (Zhao, Ming, Tang, & Zhao, 2016).
Synthesis of Ruthenium-based Catalysts
In polymer chemistry, this compound derivatives have been used in synthesizing ruthenium-based catalysts for cyclopolymerization processes. Mayershofer, Nuyken, and Buchmeiser (2006) utilized these derivatives in the development of mono-, bi-, and trinuclear metathesis catalysts, which have applications in the synthesis of copolymers and other polymer materials (Mayershofer, Nuyken, & Buchmeiser, 2006).
Photocatalytic Oxidation Studies
The photocatalytic oxidation of compounds related to this compound has been studied for potential applications in wastewater treatment. Sun and Pignatello (1993) identified transient products formed during the mineralization of this compound by Fe 3+ -catalyzed hydrogen peroxide in dark or UV-assisted reactions. This research is significant for understanding the degradation pathways of chlorinated compounds in advanced oxidation processes (Sun & Pignatello, 1993).
Synthesis of Novel Fluorophores
In the field of materials science, this compound derivatives have been used in synthesizing novel fluorophores. Hwang et al. (2001) developed fluorophores by using Sonogashira reactions of 1,4-bis(dibromovinyl)benzene with various aromatic bromides. These fluorophores exhibit a range of emission maxima from indigo blue to reddish-orange and have potential applications in optical materials and sensors (Hwang, Son, Ku, & Kim, 2001).
特性
IUPAC Name |
2,4-dichloro-1-(2,2-dibromoethenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2Cl2/c9-8(10)3-5-1-2-6(11)4-7(5)12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKQDGXARVJYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B3040437.png)
